(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxy-1,3-dihydroinden-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQXHPIRYXAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-2,3-dihydro-1H-indene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds related to (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine exhibit potential antiviral properties. For instance, research focusing on benzoannulene derivatives has shown that modifications to the structure can enhance their efficacy against viruses like Chikungunya. These findings suggest that this compound could serve as a scaffold for developing new antiviral agents targeting viral replication mechanisms .
Hedgehog Signaling Pathway Inhibition
The compound has also been investigated for its role in inhibiting the hedgehog signaling pathway, which is crucial in various malignancies. Compounds derived from this structure have been shown to inhibit this pathway effectively, indicating potential therapeutic applications in cancer treatment .
| Application | Details |
|---|---|
| Antiviral Activity | Potential inhibitors against Chikungunya virus replication. |
| Cancer Therapy | Inhibition of hedgehog signaling pathway involved in tumorigenesis. |
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, which could lead to new treatments for neurological disorders such as depression and anxiety .
Safety Profile
According to safety data sheets, this compound has been classified with no known significant hazards when handled properly in laboratory settings. This safety profile is essential for its application in pharmacological research and development .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. Its derivatives are being explored for use in polymer chemistry and as intermediates in the production of more complex organic compounds .
Case Study: Antiviral Compound Development
Mechanism of Action
The mechanism of action of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The 2,3-dihydro-1H-indene core is a common motif in several bioactive compounds. Key differences arise from substituents on the indene ring and adjacent functional groups, which influence physical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The methanamine group in the target compound enhances water solubility compared to ester- or thioether-substituted analogs (e.g., methyl 2-(7-methoxy-indenyl)acetate) .
- Stability : The hydrochloride salt form of the target compound requires storage at -20°C to maintain stability, whereas acetamide derivatives (e.g., N-(5-(methylthio)-indenyl)acetamide) are stable at room temperature .
Biological Activity
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is a compound of interest due to its structural similarities to known biologically active molecules, particularly those in the indole and indene families. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Target Interactions
Compounds with an indole nucleus, akin to the inden-2-yl structure in this compound, have demonstrated the ability to bind with high affinity to various receptors. These interactions often lead to significant downstream biological effects, influencing multiple biochemical pathways.
Biological Pathways Affected
Indole derivatives are known for their broad-spectrum biological activities, which include:
- Anticancer Activity : Many indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some compounds in this class exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
- Antimicrobial Properties : Certain derivatives have been evaluated for their ability to inhibit bacterial growth and may serve as potential antimicrobial agents .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound analogs against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 2.43 μM to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Cell Cycle Analysis
In vitro studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. For example, a related compound demonstrated a significant increase in the percentage of cells arrested at this phase after treatment, suggesting a mechanism that disrupts normal cellular division processes .
Apoptosis Induction
Compounds derived from or related to this compound have been shown to enhance caspase activity, indicating their role in promoting apoptosis. This was evidenced by morphological changes observed in treated cells and increased expression of pro-apoptotic markers .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anti-Angiogenic Activity : Research on dihydroindene derivatives has shown their ability to inhibit tubulin polymerization, a crucial process for angiogenesis. These compounds were able to prevent new blood vessel formation in tumor models .
- Antimicrobial Evaluation : Studies on similar compounds revealed significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Data Tables
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 4.98 | HepG2 | Apoptosis induction |
| Compound B | 7.84 | MDA-MB-231 | Cell cycle arrest at G2/M phase |
| Compound C | 0.028 | K562 | Tubulin polymerization inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
